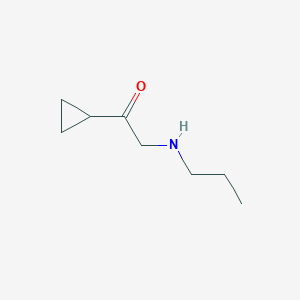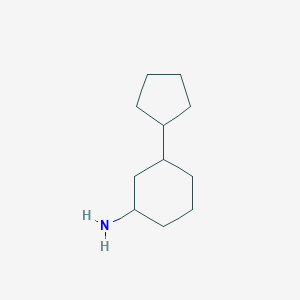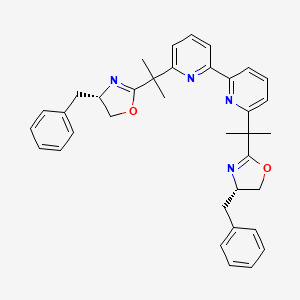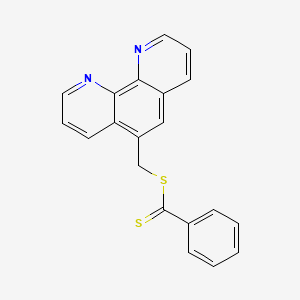
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is a complex organic compound that combines the structural features of 1,10-phenanthroline and benzenecarbodithioate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate typically involves the reaction of 1,10-phenanthroline with benzenecarbodithioic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of metal-based drugs or as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks or as a component in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate involves its ability to coordinate with metal ions through the nitrogen atoms of the 1,10-phenanthroline moiety and the sulfur atoms of the dithioate group. This coordination can lead to the formation of stable complexes that exhibit unique electronic, catalytic, or biological properties. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA or proteins in biological systems or catalyzing chemical reactions in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, used to form complexes with various metal ions.
Benzenecarbodithioate: A compound containing the dithioate group, used in the synthesis of other sulfur-containing organic compounds.
Uniqueness
(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is unique due to its combination of the 1,10-phenanthroline and benzenecarbodithioate moieties, which allows it to exhibit properties of both compounds. This dual functionality makes it a versatile ligand for forming metal complexes with potentially enhanced stability and reactivity compared to its individual components.
Eigenschaften
CAS-Nummer |
918503-12-5 |
|---|---|
Molekularformel |
C20H14N2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1,10-phenanthrolin-5-ylmethyl benzenecarbodithioate |
InChI |
InChI=1S/C20H14N2S2/c23-20(14-6-2-1-3-7-14)24-13-16-12-15-8-4-10-21-18(15)19-17(16)9-5-11-22-19/h1-12H,13H2 |
InChI-Schlüssel |
ZNQXBAFJJVWQJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)SCC2=C3C=CC=NC3=C4C(=C2)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


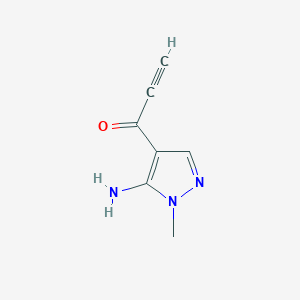
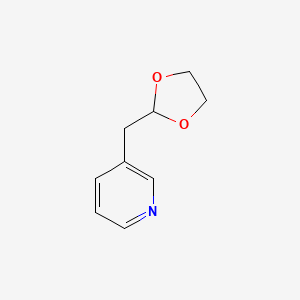
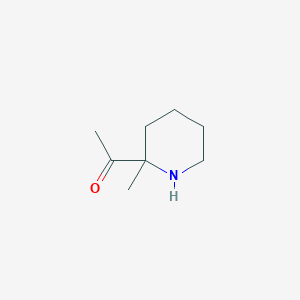
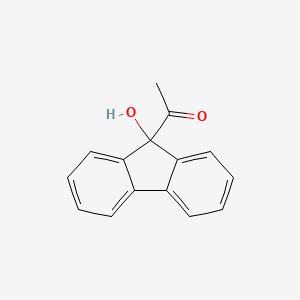
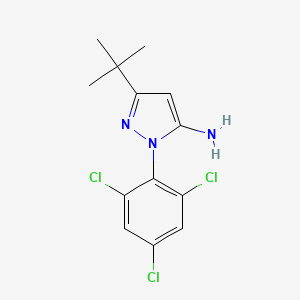
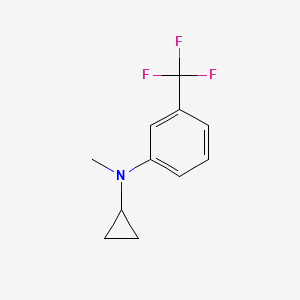
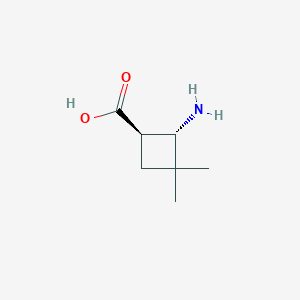

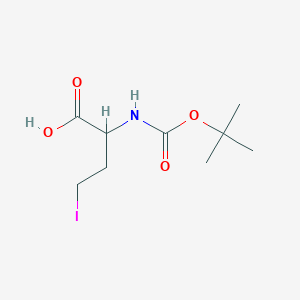
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
